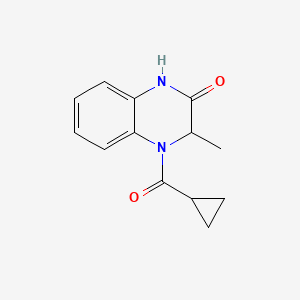
4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” belong to a class of organic compounds known as quinoxalinones . Quinoxalinones are heterocyclic compounds containing a quinoxaline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The cyclopropylcarbonyl group could potentially be introduced through a reaction with a cyclopropylcarbonyl halide .Molecular Structure Analysis
Quinoxalinones have a bicyclic structure with a benzene ring fused to a pyrazine ring . The presence of the cyclopropylcarbonyl group would add a three-membered ring to the structure .Chemical Reactions Analysis
Quinoxalinones can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The cyclopropyl group can also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the cyclopropylcarbonyl group could potentially affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One significant area of research on quinoxalinone derivatives includes their synthesis and evaluation for antimicrobial properties. A study by Refaat, Moneer, and Khalil (2004) synthesized a range of 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and evaluated them for in vitro antimicrobial activity. They discovered that these compounds exhibited broad antimicrobial activity, with some derivatives showing a particularly broad spectrum of activity. This research highlights the potential of quinoxalinone derivatives as antimicrobial agents (Refaat, Moneer, & Khalil, 2004).
Catalysis and Synthesis
Quinoxalinone derivatives have also been researched for their role in catalysis and synthesis. A study demonstrated the synthesis of novel, optically pure quinolinophaneoxazolines, showcasing the chemical versatility and potential applications of quinoxalinone derivatives in creating complex molecules with chirality (Ruzziconi et al., 2014). Another research focused on the synthesis of 2,3-disubstituted quinoxalines using bismuth(III) triflate as a catalyst, presenting a method for preparing a variety of quinoxalines under mild conditions, thereby expanding the utility of quinoxalinone derivatives in organic synthesis (Yadav et al., 2008).
Anticancer Activity
The potential anticancer activity of quinoxalinone derivatives has also been a subject of investigation. A study synthesized thirty-five quinoxalines with various substituents to evaluate their in vitro anticancer activity. Preliminary screenings indicated that many of these compounds exhibited moderate to strong growth inhibition activity on various cell lines, suggesting the promise of quinoxalinone derivatives in cancer treatment research (Loriga et al., 1995).
Organic Light Emitting Diodes (OLEDs)
In the context of material science, quinoxalinone derivatives have been studied for their application in OLEDs. Research correlating the chemical structure of methyl-substituted group III metal tris(8-quinolinolato) chelates to their photoluminescence and electroluminescence properties indicates the potential of quinoxalinone derivatives in enhancing OLED performance through structural modifications (Sapochak et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(16)14-10-4-2-3-5-11(10)15(8)13(17)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLQFUQFAFAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)
![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)
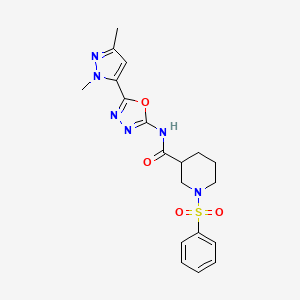
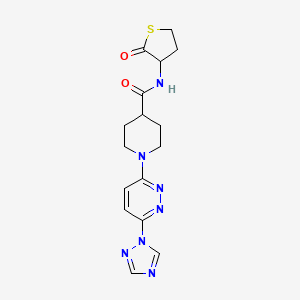
![1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2867728.png)
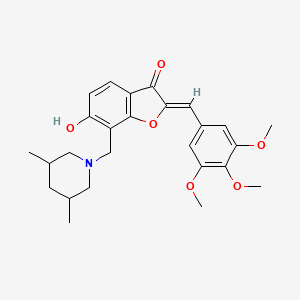
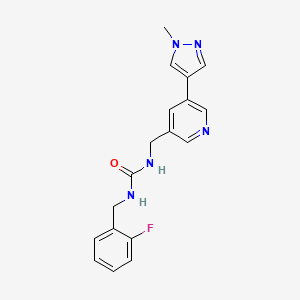
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2867732.png)

![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)
